molecular formula C7H6BrN3 B578451 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1352723-51-3

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B578451
CAS RN: 1352723-51-3
M. Wt: 212.05
InChI Key: ZOAJIYWYENWDIK-UHFFFAOYSA-N
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Description

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 1352723-51-3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as this compound, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a five-membered aromatic azole chain that contains two carbon and three nitrogen atoms . This structure allows the compound to readily bind in biological systems with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, N-(2-pyridyl)guanidines can be converted to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-Amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .


Physical And Chemical Properties Analysis

The compound this compound is a solid at room temperature . It has a storage temperature of 28°C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine and its derivatives have been extensively researched for their synthetic applications and chemical properties. This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, which are of significant interest due to their diverse biological activities. A notable study illustrates the synthesis of a range of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thiadiazole derivatives from sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, demonstrating the compound's versatility in chemical transformations (Abdelriheem, Zaki, & Abdelhamid, 2017).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of derivatives of this compound have been analyzed to understand their solid-state properties better. One study focused on the diverse supramolecular synthons formed by 2-substituted 5-morpholinomethylphenyl triazolo[1,5-a]pyridines in the solid state, revealing how 2-substituents influence crystal structures through various intermolecular interactions (Chai et al., 2019).

Antibacterial Activity

The antibacterial properties of compounds derived from this compound have been explored, indicating potential pharmaceutical applications. Research has demonstrated that certain derivatives exhibit significant antibacterial activity against a variety of microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting the compound's role in developing new antibacterial agents (Lahmidi et al., 2019).

Organic Synthesis Applications

The compound's utility in organic synthesis, particularly in constructing complex molecular frameworks, has been substantiated through various studies. For instance, a novel synthetic approach leveraging this compound facilitated the efficient synthesis of triazolopyridines and derivatives, showcasing the compound's applicability in generating biologically relevant structures with high yields (Bartels et al., 2015).

properties

IUPAC Name

2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJIYWYENWDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856701
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352723-51-3
Record name 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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